molecular formula C17H14ClNO B14677622 Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- CAS No. 32589-54-1

Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-

Cat. No.: B14677622
CAS No.: 32589-54-1
M. Wt: 283.7 g/mol
InChI Key: UKBFLNJUMCRCGX-UHFFFAOYSA-N
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Description

Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- is an organic compound that belongs to the class of nitriles This compound features a cyclopropane ring attached to a carbonitrile group, with additional substituents of p-chlorophenyl and p-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a p-chlorophenyl and p-methoxyphenyl substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-hydroxyphenyl)-: Similar structure but with a hydroxyl group instead of a methoxy group.

    Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-(p-methoxyphenyl)-: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- is unique due to the combination of its substituents, which can influence its chemical reactivity and potential applications. The presence of both p-chlorophenyl and p-methoxyphenyl groups can lead to distinct electronic and steric effects, making it a valuable compound for research and development.

Properties

CAS No.

32589-54-1

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(4-methoxyphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C17H14ClNO/c1-20-15-8-2-12(3-9-15)16-10-17(16,11-19)13-4-6-14(18)7-5-13/h2-9,16H,10H2,1H3

InChI Key

UKBFLNJUMCRCGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC2(C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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